(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a complex organic compound that contains bromine, ethyl, benzothiazole, and methoxybenzamide groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Anticancer Research
This compound has been studied for its potential use in anticancer therapy . The presence of the benzothiazole moiety is significant as it is known to possess anticancer properties . Researchers have synthesized derivatives of this compound and evaluated their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds showed promising cytotoxicity, comparable to the standard drug Cisplatin .
Antibacterial Activity
The derivatives of this compound have also been tested for their antibacterial activity . The studies suggest that these compounds exhibit good to moderate antibacterial activity against various bacterial strains, which could be beneficial in developing new antibiotics to overcome bacterial resistance .
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of new heterocycles containing 1,2,3-triazole moieties . These heterocycles are of interest due to their potential pharmacological activities, including antitumor properties. The synthesis involves a copper-catalyzed 1,3-dipolar cycloaddition reaction .
Development of Chemotherapeutics
There is ongoing research aimed at the development of novel chemotherapeutics that can selectively act on cancer cells without causing side effects. This compound is part of a broader plan to develop new heterocycles that can inhibit the growth of tumor cells .
Organic Synthesis Intermediates
The compound can be used as an intermediate in the organic synthesis of other complex molecules. For instance, it has been reported as a key intermediate in the synthesis of salvianolic acid A , which is derived from commercially available 2-hydroxy-3-methoxybenzaldehyde .
Medicinal Chemistry
In medicinal chemistry, the search for new compounds with selective targeting abilities is crucial. This compound, with its benzothiazole core, is part of the exploration for new anticancer agents that can selectively target tumor cells .
Future Directions
The future directions for research on this compound could involve further exploration of its potential cytotoxic and antibacterial activities, as well as its possible applications in the development of new chemotherapeutics . Further studies could also investigate its physical and chemical properties, and safety profile in more detail.
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-3-20-13-9-8-11(18)10-15(13)23-17(20)19-16(21)12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVJCFHLURTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.